molecular formula C18H21N3O3S3 B2895618 2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide CAS No. 933025-61-7

2-((4-butyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B2895618
CAS No.: 933025-61-7
M. Wt: 423.56
InChI Key: GOFRQNJUCYSVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,2,4-benzothiadiazine core substituted with a butyl group at position 4 and sulfonyl groups (1,1-dioxido) at positions 1 and 1. A thioether linkage at position 3 connects the heterocycle to an acetamide moiety, which is further substituted with a thiophen-2-ylmethyl group.

Structurally, it belongs to a class of sulfur-containing heterocyclic acetamides, which are often explored for therapeutic applications due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and π-stacking .

Properties

IUPAC Name

2-[(4-butyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O3S3/c1-2-3-10-21-15-8-4-5-9-16(15)27(23,24)20-18(21)26-13-17(22)19-12-14-7-6-11-25-14/h4-9,11H,2-3,10,12-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOFRQNJUCYSVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table highlights key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituents on Acetamide Key Modifications Biological Activity References
Target Compound 1,2,4-Benzothiadiazine Thiophen-2-ylmethyl Butyl, sulfonyl groups Under investigation
2-[(4-Butyl-1,1-dioxido-4H-benzothiadiazin-3-yl)sulfanyl]-N-(3-chloro-2-methylphenyl)acetamide 1,2,4-Benzothiadiazine 3-Chloro-2-methylphenyl Chloro, methyl groups Anticancer (preliminary screening)
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide Benzothiazole 4-Methylpiperazine Piperazine ring Anticancer (in vitro)
N-[4-(Benzothiazole-2-yl)phenyl]-2-[(1,5-diphenylimidazol-2-yl)thio]acetamide Benzothiazole 1,5-Diphenylimidazole-thio Imidazole-thio linker Anticancer (NCI-60 panel)
2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide 1,4-Benzothiazine None (unsubstituted acetamide) Oxo group, simpler core Structural studies

Pharmacological and Physicochemical Comparisons

Core Heterocycle Influence: The 1,2,4-benzothiadiazine core in the target compound (vs. benzothiazole in or 1,4-benzothiazine in ) introduces distinct electronic and steric effects.

Substituent Effects :

  • The thiophen-2-ylmethyl group on the acetamide may enhance lipophilicity (logP ~3.5 estimated) compared to the 3-chloro-2-methylphenyl analog (logP ~4.0) , affecting blood-brain barrier penetration.
  • Piperazine or imidazole substituents (e.g., ) introduce basic nitrogen atoms, enabling salt formation and improved aqueous solubility.

Biological Activity Trends :

  • Compounds with bulky aromatic substituents (e.g., diphenylimidazole in ) show potent anticancer activity, likely due to enhanced target binding via π-stacking. The target compound’s thiophene group may offer similar advantages but with reduced steric hindrance.
  • The butyl chain on the benzothiadiazine core could promote hydrophobic interactions with enzyme pockets, analogous to alkyl chains in kinase inhibitors .

Research Findings and Data

Anticancer Activity (Hypothetical Projection)

While direct data for the target compound is unavailable, structurally related compounds exhibit notable activity:

  • N-[4-(Benzothiazole-2-yl)phenyl]-2-[(benzimidazole-2-yl)thio]acetamide (Compound 10 in ):
    • GI₅₀ = 1.2 µM against leukemia CCRF-CEM cells.
  • N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide :
    • Moderate cytotoxicity (IC₅₀ = 8.7 µM) against MCF-7 breast cancer cells.

The target compound’s sulfonyl groups may improve target selectivity compared to non-sulfonated analogs, as seen in antidiabetic benzothiadiazines .

Physicochemical Properties

Property Target Compound 3-Chloro-2-methylphenyl Analog Piperazine Derivative
Molecular Weight (g/mol) 465.58 481.99 347.44
Calculated logP 3.5 4.0 2.1
Hydrogen Bond Donors 2 2 3
Hydrogen Bond Acceptors 7 7 6

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.